molecular formula C31H34O5 B1668753 CD2665 CAS No. 170355-78-9

CD2665

Cat. No.: B1668753
CAS No.: 170355-78-9
M. Wt: 486.6 g/mol
InChI Key: JBALRFFXKQPVLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CD2665 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

CD2665 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used to study the structure-activity relationship and the role of retinoic acid receptors in different biological processes .

Scientific Research Applications

Antiviral Applications

Hepatitis B Virus (HBV) Inhibition

CD2665 has been identified as having significant anti-HBV activity. Research indicates that it disrupts the HBV life cycle by antagonizing the retinoic acid receptor, which regulates the expression of sodium taurocholate cotransporting polypeptide (NTCP), a key receptor for HBV entry into hepatocytes.

  • Mechanism of Action : this compound inhibits NTCP expression, thereby reducing susceptibility to HBV infection. In vitro studies demonstrated that treatment with this compound significantly decreased HBV infection across multiple genotypes, including those resistant to conventional nucleoside analogs .
  • Case Study : In a controlled study using HepaRG cells, this compound treatment led to a marked reduction in HBV antigen levels over time, confirming its potential as a therapeutic agent against HBV .

Cancer Research

Inhibition of Tumor Growth

This compound serves as a valuable tool in cancer research due to its ability to modulate retinoic acid signaling pathways that are often dysregulated in tumors.

  • Neuroblastoma : Studies have shown that this compound can induce apoptosis in neuroblastoma cells by selectively antagonizing RARγ, which plays a crucial role in tumor growth regulation. The compound has been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines .
  • Case Study : A study demonstrated that co-treatment with this compound and other retinoids effectively inhibited tumor growth in mouse models of neuroblastoma, suggesting its utility in combination therapies .

Developmental Biology

Impact on Growth Plate Maturation

This compound has been investigated for its role in regulating growth plate maturation during skeletal development.

  • Mechanism of Action : In animal models, administration of this compound prevented premature closure of growth plates induced by other compounds like LDE225, which targets hedgehog signaling pathways. This suggests that this compound can modulate the effects of other developmental signals .
  • Case Study : Mice treated with this compound showed delayed maturation and expanded growth plates compared to controls, highlighting its potential as a therapeutic agent for conditions related to abnormal skeletal development .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Antiviral TherapyInhibits NTCP expressionSignificant reduction in HBV infection across multiple genotypes .
Cancer ResearchInduces apoptosis via RARγ antagonismReduced tumor growth and increased apoptosis in neuroblastoma models .
Developmental BiologyModulates growth plate maturationPrevented premature closure of growth plates in treated mice .

Mechanism of Action

CD2665 exerts its effects by selectively binding to the beta and gamma subtypes of retinoic acid receptors. This binding blocks the action of retinoic acid, preventing it from inducing apoptosis and other cellular processes. The molecular targets of this compound include the retinoic acid receptors, which are transcription factors that regulate gene expression. By blocking these receptors, this compound can modulate various cellular pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

CD2665 is unique in its selectivity for the beta and gamma subtypes of retinoic acid receptors. Similar compounds include:

These compounds highlight the uniqueness of this compound in terms of its selectivity and binding affinity for retinoic acid receptors.

Biological Activity

CD2665 is a selective antagonist of retinoic acid receptors (RARs), specifically targeting RARβ and RARγ. It has garnered attention for its potential therapeutic applications, particularly in the context of cancer and alcohol-related impairments. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a summary of its effects on cellular functions.

Binding Affinity

This compound exhibits distinct binding affinities:

  • RARβ : Kd value of 306 nM
  • RARγ : Kd value of 110 nM
  • RARα : Kd value greater than 1000 nM

This selectivity allows this compound to modulate the biological responses mediated by RARβ and RARγ without significantly affecting RARα .

Effects on Cell Proliferation and Apoptosis

Research indicates that this compound can block retinoic acid-induced apoptosis in various cell types. In vitro studies have shown that at a concentration of 1 µM, this compound reduces viable cell numbers to approximately 60% of control levels. It effectively counteracts the proliferation induced by RARγ-selective agonists .

Case Study 1: Alcohol-Induced Impairment

In a study involving alcohol-treated mice, administration of this compound did not alter blood alcohol levels but completely reversed impairments in spontaneous alternation rates. Furthermore, it significantly decreased the mRNA expression and enzymatic activity of tissue transglutaminase (tTG), a target gene for retinoic acid, normalizing expression levels to those found in control mice .

Case Study 2: Antiviral Activity Against HBV

Another investigation highlighted this compound's potential as an anti-hepatitis B virus (HBV) agent. The compound demonstrated a stronger anti-HBV effect compared to other treatments, effectively disrupting the HBV life cycle during continuous reproduction phases .

Summary of Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study Model Key Findings
Alcohol-induced impairmentMiceReversed impairment in spontaneous alternation; normalized tTG expression
Antiviral activityHBV-infected cellsStronger inhibition of HBV compared to controls
Neuroblastoma cell linesLAN-5 cellsReduced growth inhibition compared to ATRA; induced apoptosis without differentiation

Implications for Cancer Therapy

The role of retinoic acid receptors in cancer progression has been extensively studied. RARβ is recognized as a tumor suppressor, and its downregulation is often correlated with cancer advancement. This compound's antagonistic action on RARβ and RARγ suggests potential applications in targeted cancer therapies, particularly where modulation of these receptors could restore normal apoptotic pathways or inhibit tumor growth .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to determine CD2665's receptor specificity and antagonistic activity?

  • Methodology :

  • Conduct competitive binding assays using purified RAR subtypes (α, β, γ) to measure dissociation constants (Kd) and inhibition constants (Ki). For example, this compound exhibits higher affinity for RARγ (Ki = 81 nM) and RARβ (Ki = 400 nM) but binds RARα at micromolar concentrations .
  • Use transient transactivation assays with GAL4-RAR-LBD fusion proteins to assess antagonism. Compare this compound's IC50 against selective antagonists (e.g., Ro41-5253 for RARα) to validate subtype specificity .
  • Include positive/negative controls (e.g., ATRA as an agonist) and dose-response curves to confirm activity thresholds .

Q. What validated in vitro and in vivo models are suitable for studying this compound's anti-proliferative effects?

  • Methodology :

  • In vitro : Use human colon adenocarcinoma Caco-2 cells treated with this compound (100 nM) to assess reversal of ATRA-induced anti-proliferation. Measure cell viability via MTT assays and monitor LFCS (low fetal calf serum) conditions to mimic physiological stress .
  • In vivo : Employ ethanol-exposed murine models (e.g., 10-month ethanol intake) to evaluate this compound's impact on RARβ mRNA levels in brain tissue via qPCR. Subcutaneous administration at 0.6 mg/kg is a validated protocol .

Q. How should researchers formulate hypothesis-driven research questions on this compound's mechanism of action?

  • Methodology :

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound's RARγ antagonism dominate its anti-proliferative effects in 3D tumor spheroids compared to monolayer cultures?"
  • Specify variables: Independent (e.g., this compound concentration), dependent (e.g., IC50 shift), and controlled (e.g., cell line genotype) .

Advanced Research Questions

Q. How should experiments be designed to evaluate this compound's efficacy in combination therapies, considering variables like treatment sequence?

  • Methodology :

  • Test pre-treatment vs. co-treatment protocols : Pre-incubate cells with this compound (8 hours), wash out, then add ATRA/EC-synthetic retinoids (16 hours). Compare IC50 shifts (e.g., ATRA's IC50 increased from 5.86 µM to 215.04 µM post-washout) .
  • Calculate synergy metrics : Use Combination Index (CI) and Dose Reduction Index (DRI). A CI < 1 indicates synergy, as seen in ATRA + this compound co-treatment (CI = 0.12) .

Q. How can contradictory data on this compound's RARα activity be resolved?

  • Methodology :

  • Perform comparative dose-response analyses across RAR subtypes. This compound's RARα antagonism (IC50 > 1 µM) is negligible below 1 µM but significant at higher doses, necessitating strict concentration controls .
  • Use molecular docking simulations to compare this compound's binding affinity across RAR subtypes, correlating computational data with in vitro results .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

  • Methodology :

  • Apply non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to derive IC50 values.
  • For synergy, use the Chou-Talalay method to calculate CI and DRI, ensuring triplicate replicates to reduce variability .

Q. Data Analysis & Interpretation

Q. How should researchers address discrepancies in this compound's reported receptor binding affinities?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., identical buffer pH, temperature). For example, this compound's RARγ Ki ranges from 81 nM to 110 nM across studies due to assay heterogeneity .
  • Conduct meta-analyses of published Ki/Kd values, highlighting methodological differences (e.g., radioligand vs. fluorescence polarization assays) .

Q. What controls are critical when assessing this compound's off-target effects in transcriptional assays?

  • Methodology :

  • Include empty vector controls in transactivation assays to rule out endogenous receptor interference.
  • Use RXR-specific ligands (e.g., 9-cis retinoic acid) to confirm this compound does not modulate RXR heterodimers .

Q. Experimental Design & Reporting

Q. How can temporal variables (e.g., treatment duration) be optimized in this compound studies?

  • Methodology :

  • Perform time-course experiments (e.g., 8–24 hours) to identify exposure windows maximizing antagonism. For instance, this compound pre-treatment for 8 hours followed by ATRA abolishes anti-proliferative effects, while co-treatment preserves synergy .

Q. What guidelines should be followed when reporting this compound's molecular interactions in publications?

  • Methodology :
  • Adhere to MIAME standards for microarray data or ARRIVE guidelines for in vivo studies. Clearly state this compound's CAS number (170355-78-9), molecular formula (C31H34O5), and batch-to-batch variability checks .

Properties

IUPAC Name

4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALRFFXKQPVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168846
Record name CD 2665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170355-78-9
Record name CD 2665
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CD 2665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1(a), but reacting 980 mg (2.4 mmol) of methyl 4-[7-(1-adamantyl)-6-hydroxy-2-naphthyl]benzoate with 330 μl (28.6 mmol) of methoxyethoxymethyl chloride, 650 mg (55%) of the expected compound were obtained in the form of an oil.
Name
methyl 4-[7-(1-adamantyl)-6-hydroxy-2-naphthyl]benzoate
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
330 μL
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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